Cecropin P1

説明

特性

IUPAC Name |

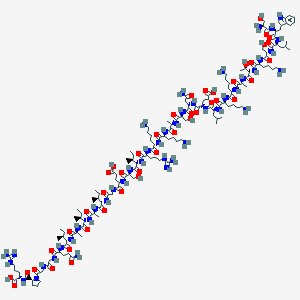

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIVBYDFWSFUFP-RJLJEYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H253N45O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154846 | |

| Record name | Cecropin P1-LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125667-96-1 | |

| Record name | Cecropin P1-LI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cecropin P1-LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cecropin P1: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cecropin (B1577577) P1 is a potent, 31-amino acid cationic antimicrobial peptide with a compelling history. Initially isolated from porcine intestine and presumed to be of mammalian origin, it was later correctly identified as a product of the parasitic nematode Ascaris suum, often found in pigs. This guide provides a comprehensive technical overview of the discovery, true origin, and biochemical characterization of Cecropin P1. It includes detailed experimental protocols for its isolation and functional analysis, a summary of its antimicrobial efficacy, and visualizations of its isolation workflow and proposed mechanism of action.

Discovery and Origin: A Case of Mistaken Identity

Cecropin P1 was first described in 1989 as a mammalian antimicrobial peptide isolated from the small intestine of pigs (Sus scrofa)[1]. A research group was investigating the antibacterial factors in the porcine gut, an environment teeming with microbes yet remarkably resilient to infection[2][3]. Their work led to the isolation of a peptide with a 31-residue sequence that showed significant activity against Escherichia coli and other Gram-negative bacteria[1][2][3]. Due to its source, it was named Cecropin P1 (P for porcine) and was celebrated as the first identified mammalian cecropin[1][2].

However, subsequent research in 2003 conclusively demonstrated that the true origin of Cecropin P1 was not the pig itself, but its common intestinal parasite, the nematode Ascaris suum[4]. This was confirmed through the identification of Cecropin P1 transcripts in A. suum, which possessed a unique 22-nucleotide spliced leader sequence (SL1) at their 5' termini—a feature of nematode mRNAs not found in vertebrates[4]. This finding reclassified Cecropin P1 as a nematode-derived antimicrobial peptide, offering a fascinating example of host-parasite biology.

Physicochemical and Structural Properties

Cecropin P1 is a linear, non-glycosylated peptide with a molecular weight of approximately 3336 Da. Its primary structure consists of 31 amino acids, and unlike many other cecropins, it possesses a free carboxyl C-terminus rather than a C-terminal amide[2]. Structural studies using nuclear magnetic resonance (NMR) have revealed that in a membrane-mimetic environment, Cecropin P1 forms a long, continuous α-helix[5]. This is in contrast to the classic helix-hinge-helix motif observed in insect cecropins[5]. The α-helix is amphipathic, with a distinct separation of hydrophobic and cationic residues, which is crucial for its antimicrobial activity.

Antimicrobial Spectrum and Efficacy

Cecropin P1 exhibits potent, broad-spectrum antimicrobial activity against a variety of pathogens. It is particularly effective against Gram-negative bacteria, but also shows activity against Gram-positive bacteria and some fungi[5][6]. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for Cecropin P1 against a selection of microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | Gram-negative | 0.25 - 2 | [7] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 1 - 4 | [7] |

| Salmonella sp. | Gram-negative | 1.95 | [8] |

| Shigella sp. | Gram-negative | 3.9 | [8] |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 4 - 16 | [7] |

| Candida albicans | Fungus | 0.9 | [9] |

Note: MIC values can vary depending on the specific assay conditions (e.g., broth medium, inoculum size, plate type).

Experimental Protocols

Original Isolation of Cecropin P1 from Porcine Intestine

This protocol is based on the original, albeit mistaken, isolation of Cecropin P1 from pig small intestine[1][2][3].

Objective: To isolate and purify Cecropin P1 from porcine intestinal tissue.

Materials:

-

Fresh or frozen pig small intestine

-

0.2 M Acetic Acid

-

Methanol

-

Sodium Chloride (NaCl)

-

Sephadex G-25 Fine chromatography media

-

CM-Sepharose Fast Flow chromatography media

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) C18 column

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

Methodology:

-

Homogenization and Extraction:

-

Thaw frozen porcine small intestine and homogenize the tissue in 0.2 M acetic acid.

-

Centrifuge the homogenate to remove insoluble material.

-

To the supernatant, add NaCl to saturation to precipitate peptides.

-

Collect the precipitate by centrifugation and extract it with methanol.

-

Recover the insoluble material by filtration, wash with ether, and dry.

-

-

Gel Filtration Chromatography:

-

Dissolve the dried material in 0.2 M acetic acid.

-

Apply the solution to a Sephadex G-25 fine column equilibrated with 0.2 M acetic acid.

-

Collect fractions and assay for antibacterial activity against a sensitive strain of E. coli.

-

Pool the active fractions.

-

-

Cation Exchange Chromatography:

-

Apply the pooled active fractions from the gel filtration step to a CM-Sepharose Fast Flow column.

-

Wash the column with a starting buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 5.0).

-

Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.

-

Collect fractions and identify those with the highest anti-E. coli activity.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Further purify the active fractions from the ion exchange step using a C18 RP-HPLC column.

-

Use a mobile phase consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Elute the peptides with a linear gradient of Solvent B.

-

Monitor the elution profile at 220 nm and collect peaks.

-

Assay the collected peaks for antimicrobial activity to identify the pure Cecropin P1.

-

Recombinant Expression and Purification of Cecropin P1

Due to the toxicity of antimicrobial peptides to the expression host, recombinant production often requires a fusion partner strategy[10][11].

Objective: To produce and purify recombinant Cecropin P1 using an E. coli expression system with a cleavable fusion tag.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing a fusion tag (e.g., His-tag, SUMO, or Calmodulin) upstream of the Cecropin P1 coding sequence, with a protease cleavage site in between.

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash and Elution buffers for affinity chromatography

-

Specific protease (e.g., TEV protease, SUMO protease)

-

RP-HPLC system as described in Protocol 4.1.

Methodology:

-

Transformation and Expression:

-

Transform the expression vector into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight.

-

Use the overnight culture to inoculate a larger volume of LB medium and grow until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM) and incubate for several hours at a reduced temperature (e.g., 20°C) to enhance protein solubility[12].

-

Harvest the cells by centrifugation.

-

-

Cell Lysis and Affinity Chromatography:

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an equilibrated affinity chromatography column (e.g., Ni-NTA).

-

Wash the column with Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration).

-

Elute the fusion protein with Elution Buffer (Lysis Buffer with a high concentration of imidazole).

-

-

Protease Cleavage and Final Purification:

-

Dialyze the eluted fusion protein against a buffer suitable for the specific protease to remove imidazole and prepare for cleavage.

-

Add the specific protease and incubate to cleave the fusion tag from Cecropin P1.

-

Separate the liberated Cecropin P1 from the fusion tag and the protease using a second round of affinity chromatography (the tag and tagged protease will bind, while Cecropin P1 flows through) or by RP-HPLC.

-

Perform a final purification and desalting step using RP-HPLC as described in Protocol 4.1.

-

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cecropin P1.

Methodology:

-

Prepare a twofold serial dilution of Cecropin P1 in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth)[9][12].

-

Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL)[12].

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 16-20 hours at 37°C for bacteria)[9].

-

The MIC is defined as the lowest concentration of Cecropin P1 that completely inhibits the visible growth of the microorganism[9][12].

Mechanism of Action

The primary mechanism of action for Cecropin P1 is the disruption of microbial cell membranes, leading to cell lysis[13][14][15]. This is characteristic of many cationic antimicrobial peptides. The process is thought to occur in a multi-step manner:

-

Electrostatic Attraction: The positively charged residues of Cecropin P1 are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Pore Formation: Upon binding, the amphipathic α-helical structure of Cecropin P1 inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels.

-

Cell Lysis: The formation of these pores causes leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

More recent studies have also suggested a secondary, intracellular mechanism of action. After permeabilizing the cell membrane, Cecropin P1 has been shown to bind to DNA, which could interfere with essential cellular processes like replication and transcription[5][10].

Visualizations

Workflow for the Original Isolation of Cecropin P1

Caption: Workflow for the original isolation of Cecropin P1.

Proposed Mechanism of Action of Cecropin P1

Caption: Proposed dual mechanism of action for Cecropin P1.

References

- 1. Antibacterial peptides from pig intestine: isolation of a mammalian cecropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial peptides from pig intestine: isolation of a mammalian cecropin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Cecropin P1 from Ascaris suum: A Technical Guide for Drug Development Professionals

Introduction

Biochemical Properties and Structure

Cecropin (B1577577) P1 is synthesized as a larger precursor molecule that includes an N-terminal secretory signal peptide and a C-terminal acidic pro-region, which are subsequently cleaved to release the mature, active peptide.[3][6]

Nuclear Magnetic Resonance (NMR) studies in a membrane-mimetic environment (dodecylphosphocholine micelles) have revealed that Cecropin P1 adopts a well-defined α-helical conformation for nearly its entire length.[1][8] Unlike other well-studied cecropins, such as Cecropin A from Hyalophora cecropia, Cecropin P1 does not possess a prominent flexible hinge region, which may influence its mode of interaction with microbial membranes.[1][2]

Mechanism of Action

The antimicrobial activity of Cecropin P1 is multifaceted, involving both membrane disruption and intracellular targeting.

-

Membrane Permeabilization : As a cationic peptide, the initial interaction is driven by electrostatic attraction between the positively charged N-terminal residues of the peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9][10] Following this initial binding, the peptide is believed to insert into and disrupt the membrane, leading to increased permeability, leakage of cellular contents, and cell death.

-

Intracellular Targeting (DNA Binding) : Recent evidence suggests a secondary mechanism of action that occurs after membrane translocation. Studies have shown that Cecropin P1 can bind to bacterial DNA.[1][2] This interaction, which is influenced by the peptide's C-terminal region, may interfere with critical cellular processes like DNA replication and transcription, contributing to its bactericidal effect.[1][8]

Antimicrobial Spectrum and Efficacy

Chemically synthesized Cecropin P1 and its homologs demonstrate potent bactericidal activity against a wide array of pathogens. The efficacy is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.

| Microorganism | Type | Cecropin P1 MBC (μg/mL) | Cecropins P2-P4 MBC (μg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 30 | 30 | [3] |

| Bacillus subtilis | Gram-positive | 3 | 3 | [3] |

| Micrococcus luteus | Gram-positive | 1 | 1 | [3] |

| Pseudomonas aeruginosa | Gram-negative | 30 | 30 | [3] |

| Salmonella typhimurium | Gram-negative | 10 | 10 | [3] |

| Serratia marcescens | Gram-negative | 10 | 10 | [3] |

| Escherichia coli | Gram-negative | 3 | 3 | [3] |

| Saccharomyces cerevisiae | Yeast | 300 | 200-300 | [3] |

| Candida albicans | Yeast | 300 | 200-300 | [3] |

Table 1: Minimum Bactericidal Concentrations (MBCs) of Ascaris suum Cecropins. Data sourced from Pillai et al., 2005.[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of AMPs like Cecropin P1. Below are protocols for its recombinant production and antimicrobial activity assessment.

Protocol 1: Recombinant Production and Purification of Cecropin P1

Recombinant expression is essential for producing the quantities of peptide needed for structural and functional studies, especially isotopically labeled versions for NMR. The calmodulin (CaM) fusion system has proven effective in preventing host cell toxicity and peptide degradation.[1][2]

-

Vector Construction : The gene encoding Cecropin P1 is cloned into an expression vector (e.g., pET) to create a construct with an N-terminal fusion partner, such as Calmodulin (CaM), linked by a protease-specific cleavage site (e.g., for enterokinase).

-

Expression : The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cells are cultured in appropriate media (e.g., LB or M9 minimal media for isotopic labeling) to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are incubated for an additional 4-16 hours.

-

Cell Lysis and Affinity Chromatography : Cells are harvested by centrifugation, resuspended in a binding buffer, and lysed (e.g., via sonication). The cleared lysate is loaded onto a CaM-binding affinity column (e.g., Calmodulin-Sepharose).

-

Elution and Cleavage : The fusion protein is eluted from the column. The eluate is then treated with the specific protease (e.g., enterokinase) to cleave Cecropin P1 from the CaM fusion partner.

-

Final Purification : The liberated Cecropin P1 is separated from the fusion partner and protease using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification : The purity and identity of the final peptide are confirmed by mass spectrometry. Yields of 2.7–4.7 mg of pure peptide per liter of culture have been reported using this method.[2]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest peptide concentration required to kill a microbial population.[3]

-

Microbial Preparation : A single colony of the target microorganism is used to inoculate a suitable broth (e.g., Tryptic Soy Broth). The culture is grown to the mid-exponential phase.

-

Inoculum Standardization : Bacteria are harvested, washed, and resuspended in a low-salt buffer (e.g., 10 mM Tris/HCl, pH 7.5) to a final concentration of ~1 x 10⁷ CFU/mL.

-

Peptide Dilution Series : A serial dilution of Cecropin P1 is prepared in the same buffer. Typical final concentrations for testing range from 0.01 to 100 µg/mL.

-

Incubation : The standardized microbial suspension is mixed with the peptide solutions and incubated for a defined period (e.g., 2 hours) at 37°C. A control sample with no peptide is included.

-

Plating and Colony Counting : After incubation, each suspension is diluted (e.g., 100-fold) in fresh buffer and plated onto nutrient agar (B569324) plates.

-

MBC Determination : Plates are incubated overnight at 37°C. The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 3: DNA Electromobility Shift Assay (EMSA)

This protocol assesses the ability of Cecropin P1 to bind to DNA.[1]

-

DNA Preparation : A known quantity of plasmid DNA or a specific DNA fragment is prepared in a low-salt binding buffer.

-

Peptide Incubation : The DNA is incubated with increasing concentrations of Cecropin P1 at room temperature for 15-30 minutes to allow for binding.

-

Gel Electrophoresis : The samples are loaded onto an agarose (B213101) gel. Electrophoresis is carried out under native (non-denaturing) conditions.

-

Visualization : The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualized under UV light. A shift in the migration of the DNA band, or its retention in the well at high peptide concentrations, indicates a peptide-DNA interaction.

Cecropin P1 from Ascaris suum is a well-characterized antimicrobial peptide with potent, broad-spectrum bactericidal activity. Its dual mechanism of action, involving both membrane disruption and intracellular DNA binding, makes it an attractive candidate for therapeutic development, potentially circumventing common microbial resistance pathways. The robust experimental protocols established for its production and evaluation provide a solid foundation for further preclinical and clinical investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum. | Semantic Scholar [semanticscholar.org]

- 5. Ascaris nematodes from pig and human make three antibacterial peptides: isolation of cecropin P1 and two ASABF peptides [pubmed.ncbi.nlm.nih.gov]

- 6. Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of antimicrobial peptide Cecropin P1 in Saccharomyces cerevisiae and its antibacterial and antiviral activity in vitro | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Cecropin P1: A Technical Guide to its Sequence, Structure, and Function

Cecropin (B1577577) P1 is a well-studied antimicrobial peptide (AMP) originally isolated from the parasitic nematode Ascaris suum, found in pig intestines.[1] It belongs to the cecropin family of peptides, which are key components of the innate immune system in many organisms.[1][2] Cecropin P1 exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, and also possesses antiviral and anticancer properties.[1][2][3] This guide provides a detailed overview of its primary sequence, three-dimensional structure, and the experimental methodologies used for its characterization.

Primary Sequence and Physicochemical Properties

Cecropin P1 is a cationic peptide composed of 31 amino acid residues with a non-amidated C-terminus.[4] Its primary sequence is as follows:

H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH [5][6]

The sequence can also be represented in single-letter code: SWLSKTAKKLENSAKKRISEGIAIAIQGGPR .[2][5]

The physicochemical properties of Cecropin P1 are summarized in the table below.

| Property | Value | Reference |

| Sequence Length | 31 amino acids | [1][5] |

| Chemical Formula | C₁₄₇H₂₅₃N₄₅O₄₃ | [5] |

| Average Molecular Weight | 3338.84 Da | [5] |

| Theoretical Isoelectric Point (pI) | 11.07 | [5] |

| Grand Average of Hydropathicity (GRAVY) | -0.56 | [5] |

Three-Dimensional Structure

The structure of Cecropin P1 has been elucidated in various membrane-mimetic environments using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Secondary Structure

In aqueous solution containing membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles or lipopolysaccharide (LPS), Cecropin P1 adopts a predominantly α-helical conformation.[7][8] CD spectroscopy confirms this helical structure through the characteristic negative bands around 207 and 222 nm.[8][9] Unlike other well-known cecropins such as Cecropin A, which feature a distinct helix-hinge-helix motif, Cecropin P1 forms a single, continuous α-helix that spans almost its entire length.[1][4] This long helix contains an amphipathic section of 4-5 turns and a shorter hydrophobic section.[4]

Tertiary Structure

Three-dimensional structure determination by NMR spectroscopy reveals that in a membrane-like environment, the peptide forms a well-defined α-helix for nearly its full length, with only a short, less structured region at the C-terminus.[7][10][11] This extended helical structure is capable of spanning a lipid membrane.[4] The C-terminal region, specifically residues Lys15-Gly29, has been shown to form a well-defined α-helical structure when bound to LPS, the major component of the outer membrane of Gram-negative bacteria.[8][12]

Mechanism of Action

Cecropin P1 exerts its antimicrobial effect primarily through the disruption and lysis of bacterial cell membranes.[13][14] A secondary mechanism involving DNA binding has also been proposed.

-

Membrane Interaction and Permeabilization : The cationic nature of Cecropin P1 facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[8] The C-terminal α-helical structure is crucial for this initial recognition of LPS.[12][15] Following this binding, the peptide monomers disrupt the membrane integrity, leading to lysis.[13] This process is often described by the "carpet model," where the peptides accumulate on the membrane surface before causing disruption.[12]

-

DNA Binding : After permeabilizing the cell membrane, Cecropin P1 can enter the cytoplasm and bind to DNA.[1][10] The C-terminal region of the peptide has been shown to be important for this DNA-binding capacity, suggesting a multi-faceted mechanism of action that contributes to its overall antimicrobial activity.[1][10][11]

The proposed mechanism of action for Cecropin P1 is illustrated in the diagram below.

Experimental Protocols

This section details the methodologies for the production, purification, and structural analysis of Cecropin P1.

Recombinant Production and Purification of Cecropin P1

Due to the antimicrobial nature of Cecropin P1, its recombinant expression in hosts like E. coli can be toxic. A common strategy is to express it as a fusion protein, which can be cleaved post-purification.[1]

Protocol: Expression and Purification using a Calmodulin (CaM) Fusion System [1]

-

Vector Construction : The gene encoding Cecropin P1 is cloned into an expression vector (e.g., a pET vector) downstream of a gene for a fusion partner, such as Calmodulin (CaM), which also includes an N-terminal polyhistidine (His)6-tag.

-

Expression : The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture (e.g., in LB broth with ampicillin) and grown overnight. This culture is then used to inoculate a larger volume of media. Protein expression is induced with IPTG (e.g., 0.4 mM) when the optical density at 600 nm (OD600) reaches 0.6-0.8, followed by incubation for several hours (e.g., 24h at 20°C).[16]

-

Cell Lysis : Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 0.5% Triton X-100, 1 mM PMSF, pH 8.0) and lysed using a high-pressure homogenizer or sonication.[16]

-

Affinity Chromatography : The cell lysate is clarified by high-speed centrifugation. The supernatant, containing the soluble His6-CaM-Cecropin P1 fusion protein, is loaded onto a Ni-NTA affinity column.[1][16] The column is washed, and the fusion protein is eluted using a buffer containing imidazole.

-

Proteolytic Cleavage : The purified fusion protein is treated with a specific protease (e.g., Enterokinase) that recognizes a cleavage site engineered between the CaM partner and the Cecropin P1 sequence.

-

Final Purification (RP-HPLC) : The cleavage reaction mixture is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column to separate the cleaved Cecropin P1 from the CaM fusion partner and any remaining uncleaved protein. A gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water (both containing 0.1% TFA) is used for elution.[1][16]

The general workflow for this process is outlined below.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to confirm the folding and estimate the secondary structure content of Cecropin P1.[17]

Protocol: CD Analysis of Cecropin P1 [9][18]

-

Sample Preparation : Prepare a stock solution of purified Cecropin P1 at a known concentration (e.g., 5 µM) in a suitable buffer with low absorbance below 200 nm (e.g., 10 mM sodium phosphate, pH 7.0).[9][19] The peptide concentration can be determined accurately by absorbance at 205 nm or by amino acid analysis.

-

Instrument Setup : Turn on the CD spectropolarimeter and purge the system with nitrogen gas (e.g., 7 L/min) for at least 20 minutes to remove oxygen.[18]

-

Data Acquisition :

-

Record a baseline spectrum of the buffer alone using a quartz cuvette (e.g., 1 cm pathlength).

-

Record the spectrum of the Cecropin P1 sample under the same conditions.

-

Typical parameters: wavelength range of 260-200 nm, 1 nm bandwidth, 100 nm/min scanning speed, and a 4-second response time.[9]

-

-

Data Processing : Subtract the baseline spectrum from the sample spectrum. Convert the resulting signal from millidegrees (mdeg) to mean residue ellipticity ([θ]) using the peptide concentration, pathlength, and number of residues.

-

Analysis : Analyze the final spectrum. A strong α-helical content is indicated by negative peaks near 222 nm and 208 nm and a positive peak near 192 nm. The percentage of helicity can be estimated using deconvolution software.[17]

NMR Spectroscopy for 3D Structure Determination

NMR is used to determine the high-resolution three-dimensional structure of Cecropin P1 in solution.[1]

Protocol: NMR Structural Analysis in DPC Micelles [1][7][10]

-

Isotope Labeling : For detailed structural studies, express Cecropin P1 with uniform 15N and/or 13C labeling by growing the E. coli in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.

-

Sample Preparation : Dissolve the purified, labeled peptide (e.g., to a final concentration of 1 mM) in a buffer (e.g., pH 5.0) containing 90% H2O/10% D2O. To simulate a membrane environment, add a micelle-forming detergent such as dodecylphosphocholine (DPC) at a concentration well above its critical micelle concentration (e.g., 40 mM).[1]

-

NMR Experiments : Perform a series of NMR experiments at a constant temperature (e.g., 25°C) on a high-field spectrometer (e.g., 600 MHz or higher).[1]

-

Resonance Assignment : Acquire standard triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain chemical shifts. A 1H-15N HSQC spectrum is used to visualize all backbone amide signals.[7]

-

Distance Restraints : Collect Nuclear Overhauser Effect Spectroscopy (NOESY) data (e.g., 15N-edited and 13C-edited NOESY) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Structure Calculation : Process the NMR data and use the assigned chemical shifts and NOE-derived distance restraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation : The final ensemble of structures is validated using programs like PROCHECK-NMR to assess its geometric quality and agreement with the experimental restraints.

DNA Electromobility Shift Assay (EMSA)

This assay is used to investigate the DNA-binding ability of Cecropin P1.[1]

Protocol: DNA Binding Assay [1]

-

Reaction Mixture Preparation : Prepare reaction mixtures in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Keep the concentration of plasmid DNA constant (e.g., 16 nM) while titrating in increasing molar ratios of Cecropin P1.

-

Incubation : Incubate the peptide-DNA mixtures for a set period (e.g., 60 minutes) at a constant temperature (e.g., 25°C) to allow for binding.

-

Agarose (B213101) Gel Electrophoresis : Load the incubated samples onto a 1% agarose gel. Run the electrophoresis to separate bound from unbound DNA.

-

Visualization : Stain the gel with an intercalating dye such as ethidium (B1194527) bromide and visualize the DNA bands under UV light. A "shift" in the migration of the DNA band, or its retention in the well at high peptide concentrations, indicates peptide-DNA binding.[1]

References

- 1. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cecropin - Wikipedia [en.wikipedia.org]

- 3. Expression of antimicrobial peptide Cecropin P1 in Saccharomyces cerevisiae and its antibacterial and antiviral activity in vitro | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 4. The structure of the mammalian antibacterial peptide cecropin P1 in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cecropin P1 (porcine) peptide [novoprolabs.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipopolysaccharide-bound structure of the antimicrobial peptide cecropin P1 determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.cnr.it [iris.cnr.it]

- 10. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 13. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. health.uconn.edu [health.uconn.edu]

- 19. home.sandiego.edu [home.sandiego.edu]

The Three-Dimensional Architecture of Cecropin P1: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin (B1577577) P1, a potent antimicrobial peptide (AMP) originally isolated from the nematode Ascaris suum, presents a compelling template for the development of novel anti-infective therapeutics.[1] Unlike many other members of the cecropin family that exhibit a characteristic helix-hinge-helix motif, Cecropin P1 adopts a distinct, predominantly single α-helical conformation.[1][2] This in-depth technical guide synthesizes the current understanding of the three-dimensional structure of Cecropin P1, detailing the experimental methodologies employed for its elucidation and presenting key quantitative data. The guide also explores the structural basis of its interactions with membrane mimetics and its implications for its mechanism of action, including a newly identified DNA-binding capability.[1][3] This information is critical for the rational design of Cecropin P1-based drugs with enhanced efficacy and specificity.

Introduction

Cecropin P1 is a 31-residue cationic antimicrobial peptide with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Initially misidentified as originating from porcine intestine, it was later confirmed to be a product of the parasitic nematode Ascaris suum.[1] The unique structural features of Cecropin P1, particularly its single α-helical structure, differentiate it from other cecropins and are fundamental to its biological activity.[1][2] Understanding its three-dimensional structure in various environments is paramount for elucidating its mechanism of action and for guiding the development of synthetic analogs with improved therapeutic profiles. This document provides a comprehensive overview of the structural biology of Cecropin P1, focusing on data derived from Nuclear Magnetic Resonance (NMR) spectroscopy.

Three-Dimensional Structure of Cecropin P1

The three-dimensional structure of Cecropin P1 has been primarily determined by NMR spectroscopy in membrane-mimetic environments, which are crucial for inducing its folded, active conformation. In aqueous solution, Cecropin P1 exists as a random coil.[3] However, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or lipopolysaccharide (LPS), it adopts a well-defined α-helical structure.[3][4][5]

Structure in Dodecylphosphocholine (DPC) Micelles

In the presence of DPC micelles, which mimic the environment of a bacterial cell membrane, Cecropin P1 forms a continuous α-helix that spans nearly its entire length, from Trp2 to Gln27.[3] A notable feature of this structure is the absence of a hinge region, which is a common characteristic of other cecropins like cecropin A and B.[1] NMR analysis indicates that the entire peptide is protected from the aqueous solvent by the DPC micelle, suggesting a mode of interaction where the peptide lies embedded within the membrane mimetic.[1][3] The average length of the peptide in this environment is approximately 49.4 Å.[3]

Structure in the Presence of Lipopolysaccharide (LPS)

When interacting with lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria, Cecropin P1 also folds into an α-helical conformation.[4][5] Transferred Nuclear Overhauser Effect (Tr-NOE) spectroscopy experiments have revealed that the C-terminal region, specifically residues Lys15 to Gly29, forms a well-defined α-helix upon binding to LPS.[4] Docking studies based on this NMR data suggest an interaction model where the C-terminal helix of Cecropin P1 lies parallel to the lipid A portion of LPS.[5] This interaction is stabilized by electrostatic interactions between positively charged residues (Lys15 and Lys16) and the phosphate (B84403) groups of lipid A, as well as hydrophobic interactions involving isoleucine residues (Ile22 and Ile26) and the acyl chains of lipid A.[4]

Quantitative Structural Data

The determination of the three-dimensional structure of Cecropin P1 by NMR spectroscopy relies on a set of experimentally derived quantitative constraints. These include chemical shift assignments, Nuclear Overhauser Effect (NOE) derived distance restraints, and dihedral angle restraints.

NMR Chemical Shift Assignments

The backbone and side-chain chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei for Cecropin P1 in DPC micelles have been assigned and are publicly available through the Biological Magnetic Resonance Bank (BMRB) under the accession number 36394 .[1][3]

Structural Restraints

A summary of the structural restraints used in the calculation of the Cecropin P1 structure in DPC micelles is provided in the table below. These restraints are derived from various NMR experiments and are essential for defining the peptide's conformation.

| Restraint Type | Number of Restraints |

| NOE-derived Distance Restraints | Data not available |

| Dihedral Angle Restraints | Data not available |

| Hydrogen Bond Restraints | Data not available |

Note: The specific numbers of NOE and dihedral angle restraints are typically found in the supplementary information of the primary research articles and are not available in the provided search results. Accessing the full publications is necessary to populate this table completely.

Experimental Protocols

The determination of the three-dimensional structure of Cecropin P1 involved several key experimental procedures, from peptide production to NMR data acquisition and structure calculation.

Recombinant Expression and Purification of Cecropin P1

Due to the limitations and cost of chemical synthesis for longer peptides, recombinant expression in Escherichia coli is the preferred method for obtaining the quantities of Cecropin P1 necessary for structural studies.[3] A common strategy involves the use of a fusion partner to prevent the peptide's toxicity to the host cells and to facilitate purification.

A calmodulin (CaM) fusion protein system has been shown to be highly effective for the high-yield expression of Cecropin P1.[3] The gene encoding Cecropin P1 is cloned into a pET vector containing the CaM gene, separated by a protease cleavage site.

-

Cell Lysis: E. coli cells expressing the CaM-Cecropin P1 fusion protein are harvested and lysed.

-

Affinity Chromatography: The fusion protein is purified from the cell lysate using an affinity column that binds to the CaM tag.

-

Protease Cleavage: The purified fusion protein is treated with a specific protease (e.g., enterokinase) to cleave off the CaM tag and release Cecropin P1.[3]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The cleaved peptide is further purified and separated from the CaM tag and the protease using a C18 RP-HPLC column.[1][3]

-

Mass Spectrometry: The purity and identity of the final Cecropin P1 sample are confirmed by mass spectrometry.[3]

NMR Spectroscopy and Structure Calculation

The three-dimensional structure of Cecropin P1 is determined using a series of solution NMR experiments on isotopically labeled (¹³C, ¹⁵N) peptide samples.

Purified, isotopically labeled Cecropin P1 is dissolved in a buffered solution containing a membrane-mimetic environment, such as DPC micelles or LPS.

A suite of multidimensional NMR experiments is performed to assign the chemical shifts of the peptide's nuclei and to obtain structural restraints. These experiments typically include:

-

¹H-¹⁵N HSQC

-

HNCA, HNCACB, CBCA(CO)NH

-

¹⁵N-edited NOESY-HSQC

-

¹³C-edited NOESY-HSQC

The experimental NMR data is used to calculate a family of 3D structures that are consistent with the observed restraints. This process involves:

-

Assignment of NOE cross-peaks: NOESY spectra are analyzed to identify through-space interactions between protons that are close in space (< 5 Å).

-

Generation of distance restraints: The intensities of the NOE cross-peaks are converted into upper distance limits between pairs of protons.

-

Derivation of dihedral angle restraints: Backbone dihedral angles (φ and ψ) are predicted from the assigned chemical shifts using programs like TALOS.

-

Structure calculation: A computational algorithm, such as CYANA or XPLOR-NIH, is used to generate an ensemble of structures that satisfy the experimental restraints.

-

Structure refinement: The calculated structures are often refined using molecular dynamics simulations in a simulated solvent environment.

Mechanism of Action: A Structural Perspective

The three-dimensional structure of Cecropin P1 provides critical insights into its mechanism of action.

Membrane Interaction

The amphipathic nature of the long α-helix of Cecropin P1 is crucial for its interaction with bacterial membranes. The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face, rich in cationic residues, interacts with the negatively charged components of the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria.[4] Unlike other cecropins that are thought to form pores via a helix-hinge-helix motif, the single long helix of Cecropin P1 may act via a "carpet" mechanism, where the peptides accumulate on the membrane surface and disrupt its integrity.[5]

DNA Binding

Recent studies have revealed that Cecropin P1 possesses a distinct DNA-binding ability, which may contribute to its antimicrobial activity.[1][3] The C-terminal region of the peptide has been implicated in this interaction.[3] After disrupting the bacterial membrane, Cecropin P1 may enter the cytoplasm and bind to bacterial DNA, thereby interfering with essential cellular processes like replication and transcription.

Visualizations

Experimental Workflow for Structure Determination

Caption: Workflow for the determination of the 3D structure of Cecropin P1.

Proposed Mechanism of Action

Caption: Proposed dual-action mechanism of Cecropin P1.

Conclusion

The three-dimensional structure of Cecropin P1, characterized by a single, extended α-helix, provides a solid foundation for understanding its potent antimicrobial activity. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals. The elucidation of its interaction with membrane mimetics and its DNA-binding capability opens new avenues for the design of novel peptide-based antibiotics. Future research should focus on obtaining a high-resolution crystal structure to complement the NMR data and on further exploring the structure-activity relationships of Cecropin P1 and its analogs to optimize their therapeutic potential.

References

- 1. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of the mammalian antibacterial peptide cecropin P1 in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lipopolysaccharide-bound structure of the antimicrobial peptide cecropin P1 determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Cecropin P1: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin (B1577577) P1 is a potent, cationic antimicrobial peptide (AMP) originally isolated from the pig intestine.[1][2] As a member of the cecropin family of AMPs, it exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3][4] Amid the growing challenge of antibiotic resistance, Cecropin P1 presents a promising template for the development of novel anti-infective therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Cecropin P1's bactericidal action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope

The primary antimicrobial activity of Cecropin P1 is characterized by a rapid, lytic effect on susceptible bacteria.[1][5] This process involves a sequential interaction with the bacterial cell envelope, leading to membrane permeabilization and subsequent cell death. Unlike many conventional antibiotics that target specific metabolic pathways, Cecropin P1's mechanism is a direct physical disruption of cellular integrity.

Initial Electrostatic Attraction and Outer Membrane Translocation (Gram-Negative Bacteria)

In Gram-negative bacteria, the initial interaction is governed by electrostatic forces. The cationic nature of Cecropin P1 facilitates its attraction to the anionic lipopolysaccharide (LPS) layer of the outer membrane.[6] This binding is a crucial first step, allowing the peptide to accumulate at the bacterial surface. Following this initial binding, Cecropin P1 is believed to traverse the outer membrane via a "self-promoted uptake" mechanism, where the peptide itself disrupts the LPS leaflet, creating transient pores that allow its passage into the periplasmic space.[6]

Inner Membrane Permeabilization: The "Carpet" Model

Upon reaching the inner cytoplasmic membrane, Cecropin P1 exerts its primary killing effect. Evidence suggests that Cecropin P1 follows a "carpet-like" mechanism of action.[2] In this model, the peptide monomers accumulate on the surface of the lipid bilayer, aligning parallel to the membrane. As the concentration of the peptide on the membrane surface reaches a critical threshold, it disrupts the phospholipid packing, leading to a detergent-like effect that causes membrane solubilization and the formation of transient pores or channels. This disruption leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1]

Intracellular Targeting: A Secondary Mechanism

While membrane disruption is the primary mode of action, some evidence suggests that Cecropin P1 may also have intracellular targets. After permeabilizing the membrane, the peptide can enter the cytoplasm and interact with intracellular macromolecules. Studies have indicated a potential for Cecropin P1 to bind to bacterial DNA, which could interfere with essential cellular processes such as replication and transcription.[5]

Quantitative Data: Antimicrobial Efficacy of Cecropin P1

The antimicrobial potency of Cecropin P1 is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes representative MIC values for Cecropin P1 against a selection of pathogenic bacteria.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-Negative | 0.78 | [7] |

| Pseudomonas aeruginosa | Gram-Negative | 1.5 | [8] |

| Salmonella typhimurium | Gram-Negative | N/A | [9] |

| Yersinia ruckeri | Gram-Negative | N/A | N/A |

| Aeromonas salmonicida | Gram-Negative | N/A | N/A |

| Staphylococcus aureus | Gram-Positive | >128 | [4] |

| Enterococcus faecalis | Gram-Positive | >128 | [4] |

| Listeria monocytogenes | Gram-Positive | N/A | N/A |

| Campylobacter jejuni | Gram-Negative | N/A | N/A |

| Flavobacterium psychrophilum | Gram-Negative | N/A | N/A |

Visualizing the Mechanism and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cecropin P1's mechanism of action.

Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine - NPN Uptake)

This assay measures the ability of Cecropin P1 to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe NPN to enter and fluoresce in the hydrophobic environment of the membrane.[10][11][12][13]

Materials:

-

Log-phase bacterial culture (e.g., E. coli)

-

Cecropin P1 stock solution

-

N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

-

HEPES buffer (5 mM, pH 7.2)

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

Grow bacteria to mid-log phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

-

Add NPN to the bacterial suspension to a final concentration of 10-20 µM and incubate in the dark for 30 minutes at room temperature.[14]

-

Pipette 180 µL of the bacterial suspension with NPN into the wells of a 96-well plate.

-

Add 20 µL of Cecropin P1 at various concentrations (or buffer as a control) to the wells.

-

Immediately measure the fluorescence intensity using a fluorometer with excitation at ~350 nm and emission at ~420 nm.[10][13]

-

Record the fluorescence at regular intervals for a specified period (e.g., 30 minutes) to monitor the kinetics of NPN uptake.

Inner Membrane Permeability Assay (Propidium Iodide - PI Uptake)

This assay determines the permeabilization of the inner bacterial membrane by measuring the influx of the fluorescent dye propidium iodide, which only enters cells with compromised membranes and fluoresces upon binding to DNA.[15][16][17][18]

Materials:

-

Log-phase bacterial culture

-

Cecropin P1 stock solution

-

Propidium iodide (PI) stock solution (in water or buffer)

-

Phosphate-buffered saline (PBS) or HEPES buffer

-

96-well black microtiter plates

-

Fluorometer or flow cytometer

Procedure:

-

Prepare the bacterial suspension as described in the NPN uptake assay.

-

Pipette 180 µL of the bacterial suspension into the wells of a 96-well plate.

-

Add PI to a final concentration of 1-10 µg/mL.

-

Add 20 µL of Cecropin P1 at various concentrations (or buffer as a control) to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a fluorometer with excitation at ~535 nm and emission at ~617 nm.

-

Alternatively, analyze the cells by flow cytometry to quantify the percentage of PI-positive (permeabilized) cells.[16]

Calcein Leakage Assay from Liposomes

This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein to model the bacterial membrane and assess the membrane-disrupting activity of Cecropin P1.[19][20][21]

Materials:

-

Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)

-

Calcein

-

Buffer (e.g., Tris-HCl with NaCl)

-

Size-exclusion chromatography column

-

Fluorometer

-

Triton X-100 (for 100% leakage control)

Procedure:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).[19]

-

Remove unencapsulated calcein by passing the liposome (B1194612) suspension through a size-exclusion chromatography column.

-

Dilute the calcein-loaded liposomes in buffer in a cuvette or 96-well plate.

-

Add Cecropin P1 to the liposome suspension at the desired concentration.

-

Monitor the increase in fluorescence over time as calcein is released from the liposomes and its self-quenching is relieved.

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and determine the maximum fluorescence (100% leakage).

-

Calculate the percentage of calcein leakage at each time point.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the interaction between Cecropin P1 and DNA. The principle is that a DNA-protein complex will migrate more slowly through a non-denaturing gel than free DNA.[22][23][24][25][26]

Materials:

-

Purified bacterial DNA (e.g., plasmid DNA)

-

Cecropin P1

-

Binding buffer (containing Tris-HCl, KCl, MgCl2, glycerol)

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and power supply

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing a fixed amount of DNA and increasing concentrations of Cecropin P1 in the binding buffer.

-

Incubate the mixtures at room temperature for 20-30 minutes to allow for binding.

-

Add a loading dye to the samples.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

After electrophoresis, stain the gel with a DNA stain.

-

Visualize the DNA bands using a gel imaging system. A "shift" in the migration of the DNA band to a higher molecular weight indicates the formation of a DNA-Cecropin P1 complex.

Transmission Electron Microscopy (TEM) of Treated Bacteria

TEM provides high-resolution images of bacterial cells, allowing for the direct visualization of morphological changes induced by Cecropin P1 treatment, such as membrane damage and leakage of cytoplasmic contents.[27][28][29][30][31]

Materials:

-

Log-phase bacterial culture

-

Cecropin P1

-

Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide)

-

Buffers (e.g., cacodylate or phosphate (B84403) buffer)

-

Dehydrating agents (graded series of ethanol)

-

Embedding resin (e.g., Epon or Spurr's resin)

-

Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)

-

TEM grids

-

Transmission electron microscope

Procedure:

-

Treat a log-phase bacterial culture with Cecropin P1 at a bactericidal concentration for a specified time. An untreated culture serves as a control.

-

Harvest the cells by centrifugation.

-

Fix the cells with glutaraldehyde in buffer, followed by post-fixation with osmium tetroxide.[29]

-

Dehydrate the fixed cells through a graded series of ethanol (B145695) concentrations.

-

Infiltrate the samples with embedding resin and polymerize.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on TEM grids.

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Examine the grids under a transmission electron microscope and capture images of the bacterial cells, comparing the morphology of treated and untreated cells.

Conclusion

Cecropin P1 exerts its potent bactericidal activity primarily through a multi-step process involving electrostatic attraction to the bacterial surface, translocation across the outer membrane (in Gram-negative bacteria), and subsequent disruption of the inner membrane via a "carpet-like" mechanism. Intracellular interactions with DNA may also contribute to its antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of Cecropin P1 and other antimicrobial peptides. A thorough understanding of these mechanisms is paramount for the rational design and development of new peptide-based therapeutics to combat the growing threat of antibiotic-resistant infections.

References

- 1. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]

- 20. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 21. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 22. med.upenn.edu [med.upenn.edu]

- 23. licorbio.com [licorbio.com]

- 24. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 25. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 26. scispace.com [scispace.com]

- 27. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Transmission electron microscope (TEM). [bio-protocol.org]

- 30. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Cecropin P1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of Cecropin P1, a potent antimicrobial peptide (AMP). Cecropin P1, originally isolated from the pig intestine, is now known to originate from the parasitic nematode Ascaris suum[1][2]. It exhibits a broad range of activity against both Gram-positive and Gram-negative bacteria. This document summarizes quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Quantitative Antibacterial Spectrum of Cecropin P1

Cecropin P1 demonstrates significant bactericidal activity against a wide array of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for Cecropin P1 against various bacterial strains. These values are crucial for understanding the peptide's potency and potential therapeutic applications.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | Gram-negative | 1 | - | [3] |

| Pseudomonas aeruginosa | Gram-negative | - | Present | [1][4] |

| Salmonella typhimurium | Gram-negative | - | Present | [1][4] |

| Serratia marcescens | Gram-negative | - | Present | [1] |

| Acinetobacter calcoaceticus | Gram-negative | - | Present | [4] |

| Staphylococcus aureus | Gram-positive | - | Present | [1] |

| Bacillus subtilis | Gram-positive | - | Present | [1] |

| Micrococcus luteus | Gram-positive | - | Present | [1] |

| Streptococcus pyogenes | Gram-positive | - | Present | [4] |

| Listeria innocua | Gram-positive | - | - | [2] |

| Candida albicans | Yeast | - | 200-300 | [1] |

| Saccharomyces cerevisiae | Yeast | - | 200-300 | [1] |

Note: "Present" indicates that bactericidal activity was observed, but a specific MBC value was not provided in the cited source.

Experimental Protocols

The determination of the antibacterial spectrum of Cecropin P1 involves standardized assays to quantify its inhibitory and bactericidal effects. The most common methods are the Broth Microdilution Assay for MIC determination and the viable cell count for MBC determination.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test antimicrobial peptide (Cecropin P1)

-

Bacterial strains for testing

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Sterile deionized water or 0.01% acetic acid (for peptide dissolution)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[5]

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of Cecropin P1 in a suitable solvent like sterile deionized water or 0.01% acetic acid.[5]

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well polypropylene plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[5]

-

Include a positive control well with bacteria and no peptide, and a negative control well with sterile broth.

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

References

- 1. Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect Antimicrobial Peptides, a Mini Review | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Activity of Cecropin P1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin (B1577577) P1, a member of the cecropin family of antimicrobial peptides (AMPs), exhibits potent antifungal activity against a range of pathogenic fungi. This technical guide provides an in-depth overview of the antifungal properties of Cecropin P1, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. Cecropins, originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia, are a well-characterized family of cationic AMPs. Cecropin P1, in particular, has demonstrated significant activity against various fungal pathogens. This document details the current understanding of Cecropin P1's antifungal capabilities.

Quantitative Antifungal Activity of Cecropins

The antifungal efficacy of Cecropin P1 and related cecropin peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a fungus, while the MFC is the lowest concentration that results in fungal death.

Below is a summary of the reported antifungal activities of cecropins against various fungal species. It is important to note that specific values for Cecropin P1 are limited in the public domain, and therefore, data for other cecropins and their derivatives are included to provide a broader context of their antifungal potential.

| Peptide | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | IC50 (µM) | Reference |

| Cecropin | Candida albicans | 0.9 | 1.8 | - | [1][2] |

| Cecropin A-derived peptide | Phytophthora infestans | - | - | 2 | [3] |

| C18 (Cecropin-4 derived) | Candida albicans | 4 - 32 | - | - | [4] |

| C18 (Cecropin-4 derived) | Candida krusei | 4 - 32 | - | - | [4] |

| C18 (Cecropin-4 derived) | Candida tropicalis | 4 - 32 | - | - | [4] |

| C18 (Cecropin-4 derived) | Candida parapsilosis | 4 - 32 | - | - | [4] |

| Cecropin B | Aspergillus flavus (germinating conidia) | - | - | 30 (LD50) | [5] |

| Cecropin B | Aspergillus fumigatus (germinating conidia) | - | - | 0.5 (LD50) | [5] |

| Cecropin B | Aspergillus niger (germinating conidia) | - | - | 2.0 (LD50) | [5] |

| ΔM3 (Cecropin D-derived) | Candida albicans | - | 1.6 (MFC99.9) | - | [6][7] |

| ΔM3 (Cecropin D-derived) | Candida tropicalis | - | 1.6 (MFC99.9) | - | [6][7] |

| ΔM3 (Cecropin D-derived) | Candida parapsilosis | - | 1.6 (MFC99.9) | - | [6][7] |

| ΔM4 (Cecropin D-derived) | Candida albicans | - | 3.1 (MFC99.9) | - | [6][7] |

| ΔM4 (Cecropin D-derived) | Candida tropicalis | - | 3.1 (MFC99.9) | - | [6][7] |

| ΔM4 (Cecropin D-derived) | Candida parapsilosis | - | 3.1 (MFC99.9) | - | [6][7] |

Mechanism of Antifungal Action

The antifungal activity of Cecropin P1 is multifaceted, primarily targeting the fungal cell envelope and subsequently inducing intracellular stress and apoptosis-like cell death. The proposed mechanism involves several key steps:

-

Electrostatic Interaction and Membrane Binding: As a cationic peptide, Cecropin P1 initially interacts electrostatically with negatively charged components of the fungal cell wall and plasma membrane, such as phospholipids (B1166683) and glucans.[5]

-

Membrane Permeabilization and Disruption: Following binding, Cecropin P1 inserts into the fungal plasma membrane, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis.[8] Electron microscopy studies have shown that cecropins can cause the fungal cell wall to become rough and nicked.[2][9]

-

Induction of Reactive Oxygen Species (ROS): Cecropin P1 can induce the production of intracellular reactive oxygen species (ROS) in fungal cells.[8] The accumulation of ROS leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and contributing to cell death.[4]

-

Mitochondrial Dysfunction: The increase in ROS is often associated with mitochondrial dysfunction. Cecropins have been shown to cause changes in the mitochondrial membrane potential, further compromising cellular energy production and integrity.[1][8]

-

Induction of Apoptosis-like Cell Death: The culmination of membrane damage, oxidative stress, and mitochondrial dysfunction can trigger an apoptosis-like programmed cell death pathway in fungi. This involves DNA fragmentation and the activation of metacaspases.

The following diagram illustrates the proposed mechanism of action of Cecropin P1 against fungal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of Cecropin P1.

Broth Microdilution Assay for MIC and MFC Determination